Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Description

BenchChem offers high-quality Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-methyl-6-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-6(10)8-3-5(9-4)7(11)12-2/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMZXOQWHTZUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CNC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504555 | |

| Record name | Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77168-84-4 | |

| Record name | Methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (CAS 77168-84-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, a distinct heterocyclic compound, resides within the pyrazinone family, a class of molecules that has garnered significant interest in medicinal chemistry. Pyrazinone derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This technical guide serves as a comprehensive resource on Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, providing a detailed exploration of its chemical identity, synthesis, and characterization. While specific biological data for this exact molecule is limited in publicly available literature, this guide will also delve into the known biological activities of structurally related dihydropyrazinone and pyrazinone compounds to offer insights into its potential therapeutic applications. This document is intended to be a foundational tool for researchers and professionals in drug discovery and development, facilitating further investigation into this promising chemical entity.

Chemical Identity and Properties

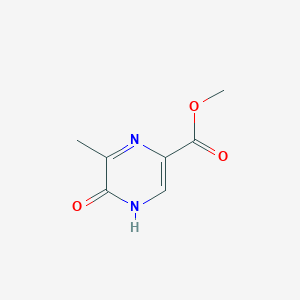

Chemical Structure:

Figure 1: Chemical structure of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Nomenclature and Identifiers:

| Identifier | Value |

| CAS Number | 77168-84-4 |

| IUPAC Name | Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate |

| Molecular Formula | C₇H₈N₂O₃ |

| SMILES | C(OC)(=O)C=1N=C(C)C(=O)NC1[2] |

| InChI | InChI=1S/C7H8N2O3/c1-4-6(10)8-3-5(9-4)7(11)12-2/h3H,1-2H3,(H,8,10)[2] |

| InChIKey | JCMZXOQWHTZUFP-UHFFFAOYSA-N[3] |

Synthesis and Characterization

Representative Synthetic Workflow:

A plausible synthetic route to the title compound could be envisioned through the condensation of a substituted α-amino amide with a 1,2-dicarbonyl compound, a common strategy for constructing the pyrazinone ring.[5]

Figure 2: Generalized synthetic workflow for pyrazinone derivatives.

Characterization:

The structural elucidation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methoxy protons of the ester, and the proton on the dihydropyrazine ring. The chemical shifts and coupling patterns would be indicative of their electronic environment and proximity to other protons.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with characteristic signals for the carbonyl carbons of the ester and the pyrazinone ring, the sp² and sp³ hybridized carbons of the ring, and the methyl and methoxy carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

C=O stretching vibrations for the ester and the amide-like carbonyl group in the pyrazinone ring.

-

N-H stretching and bending vibrations.

-

C-N stretching vibrations.

-

C-O stretching of the ester group.

-

C-H stretching and bending vibrations of the methyl and methoxy groups.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak corresponding to the exact mass of C₇H₈N₂O₃ would be expected.

While specific spectral data for the title compound is not available, data for structurally related compounds can provide a reference for expected spectral features. For instance, the ¹H NMR spectrum of a related tetrahydropyrimidine derivative shows characteristic signals for the NH protons, aromatic protons, and methyl and ester functional groups.[6]

Potential Biological Activities and Therapeutic Applications

Although direct biological studies on Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate are not extensively reported, the broader class of pyrazinone and dihydropyridine derivatives has been the subject of significant research, revealing a wide range of biological activities.

3.1. Anticancer and Cytotoxic Potential

Numerous studies have demonstrated the cytotoxic effects of pyrazinone and dihydropyridine derivatives against various cancer cell lines.[7][8] The mechanisms of action are often multifaceted and can involve the induction of apoptosis through mitochondrial pathways and the inhibition of key enzymes involved in cell proliferation.[7]

-

Cytotoxicity in Breast Cancer Cells: Certain octahydropyrazin[2,1-a:5,4-a']diisoquinoline derivatives have shown potent cytotoxic activity against human breast cancer cells (MDA-MB-231 and MCF-7), with evidence suggesting apoptosis induction via both mitochondrial and external pathways.[7]

-

Activity in Colorectal Cancer Cells: Novel dihydropyridine carboxylic acid derivatives have exhibited cytotoxic effects against the HCT-15 human colorectal adenocarcinoma cell line.[8]

3.2. Enzyme Inhibition

The pyrazinone scaffold is a common feature in various enzyme inhibitors, suggesting that Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate may also possess such properties.

-

Kinase Inhibition: Pyrazine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Imidazo[1,2-a]pyrimidine-2-carboxamides, which share some structural similarities with the pyrazinone core, have been identified as potent and selective DPP-4 inhibitors, a target for type 2 diabetes treatment.

-

Deubiquitinating Enzyme (DUB) Inhibition: A 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile derivative has been identified as an inhibitor of ubiquitin-specific proteases (USPs), a family of enzymes involved in protein degradation and signaling pathways.

Hypothetical Signaling Pathway Inhibition:

Based on the activities of related compounds, Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate could potentially interfere with cell signaling pathways crucial for cancer cell survival and proliferation.

Figure 3: Hypothetical inhibition of a generic cell signaling pathway by Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Safety and Handling

General Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves, a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion and Future Directions

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate represents an intriguing yet underexplored member of the pyrazinone family. While its specific biological profile remains to be fully elucidated, the extensive research on related dihydropyrazinone and pyrazinone derivatives highlights the potential of this scaffold in medicinal chemistry. The established cytotoxic and enzyme-inhibitory activities of analogous compounds provide a strong rationale for the investigation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate as a potential therapeutic agent.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for the title compound.

-

Comprehensive spectroscopic characterization to establish a definitive analytical profile.

-

In-depth biological evaluation, including screening for anticancer activity against a panel of human cancer cell lines and assessment of its inhibitory potential against relevant enzymatic targets.

-

Structure-activity relationship (SAR) studies of a library of related derivatives to identify key structural features for enhanced potency and selectivity.

This technical guide provides a solid foundation for initiating such investigations, with the aim of unlocking the full therapeutic potential of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate and its derivatives.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

physicochemical properties of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Introduction

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a heterocyclic compound belonging to the dihydropyrazinone class of molecules. Pyrazinone cores are prevalent in a variety of natural products and are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] A thorough understanding of the physicochemical properties of this specific derivative is paramount for professionals in drug discovery and development, as these characteristics govern its solubility, permeability, stability, and overall pharmacokinetic profile.[2]

This technical guide provides a comprehensive analysis of the structural, spectroscopic, and physical properties of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate. Eschewing a rigid template, this document is structured to logically present the molecule's identity, its core properties, and the self-validating experimental workflows required for its synthesis and characterization. The insights herein are grounded in established chemical principles and comparative data from structurally related analogs to provide a robust profile for researchers.

Chemical Identity and Structural Features

The foundational step in characterizing any molecule is to establish its precise chemical identity.

-

IUPAC Name: Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

-

Chemical Structure: (Self-generated image for illustrative purposes)

-

Molecular Formula: C₇H₈N₂O₃

-

Key Precursor: The compound is the methyl ester derivative of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (CAS: 77168-83-3).

The structure features a dihydropyrazinone ring, which is a six-membered heterocycle containing two nitrogen atoms. This core is substituted with a methyl group at the C6 position and a methyl carboxylate group at the C2 position. The presence of both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the two carbonyl oxygens, the ester oxygen, and the ring nitrogen) dictates its potential intermolecular interactions and, consequently, its physical properties.

Core Physicochemical Properties

The following table summarizes the core physicochemical properties. As direct experimental data for this specific molecule is not widely published, these values are based on calculations and expert analysis of structurally similar compounds.

| Property | Value / Predicted Behavior | Rationale & Context |

| Molecular Weight | 184.15 g/mol | Calculated from the molecular formula C₇H₈N₂O₃. |

| CAS Number | Not publicly available | The parent carboxylic acid is CAS 77168-83-3. |

| Appearance | Predicted to be a white to off-white crystalline solid | Based on common characteristics of similar small organic heterocyclic compounds. |

| Melting Point | Data not available | Expected to be significantly higher than room temperature due to the planar structure, hydrogen bonding capability, and polar nature, facilitating a stable crystal lattice. |

| Boiling Point | Data not available | High boiling point is expected; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Water: Low to moderate solubility.Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, chloroform); moderately soluble in lower alcohols (methanol, ethanol). | The polar ester and amide-like functionalities enhance solubility in polar solvents, but the overall heterocyclic structure limits high aqueous solubility. Pyrazinoic acid esters are generally found to be hydrophilic to moderately lipophilic.[2] |

| pKa (Predicted) | Basic pKa: ~1-2Acidic pKa: ~18-20 | The pyrazine nitrogen atoms are weakly basic due to the electron-withdrawing effects of the adjacent carbonyl and ester groups. The N-H proton is weakly acidic, comparable to a typical amide N-H. The ionization state significantly impacts physiological permeability. |

| LogP (Predicted) | ~0.5 - 1.5 | The combination of polar groups and alkyl substituents suggests a balanced hydrophilic-lipophilic character. |

Spectroscopic Profile Elucidation

The structural identity of the title compound is unequivocally confirmed through a combination of spectroscopic techniques. The following data are predicted based on established chemical shift principles and spectral data from analogous compounds, such as methyl pyrazine-2-carboxylate and various tetrahydropyrimidine carboxylates.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.5 | Broad Singlet | 1H | N -H | The amide-like proton is typically deshielded and can exchange with D₂O. Its chemical shift is highly dependent on concentration and temperature. |

| ~7.8 - 8.2 | Singlet | 1H | CH (ring) | This lone proton on the pyrazinone ring is in an electron-deficient environment, adjacent to a C=N bond and the ester group, leading to a downfield shift. |

| ~3.90 | Singlet | 3H | O-CH₃ | Typical chemical shift for a methyl ester.[4] |

| ~2.35 | Singlet | 3H | C-CH₃ | The methyl group attached to the sp² carbon of the ring. |

-

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.0 | C =O (Ester) | Carbonyl carbon of the methyl ester group. |

| ~158.0 | C =O (Oxo) | Carbonyl carbon of the pyrazinone ring (amide-like). |

| ~150.0 | C 6-CH₃ | sp² carbon attached to the methyl group. |

| ~145.0 | C 2-COOCH₃ | sp² carbon attached to the ester group. |

| ~130.0 | C 3-H | sp² carbon bearing the lone ring proton. |

| ~53.0 | O-C H₃ | Carbon of the methyl ester. |

| ~20.0 | C-C H₃ | Carbon of the C6-methyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides direct evidence of the key functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch (broad) | Amide N-H |

| 2950 - 3050 | C-H Stretch (sp³) | Methyl groups |

| ~1730 | C=O Stretch (strong) | Ester carbonyl |

| ~1670 | C=O Stretch (strong) | Amide/Oxo carbonyl |

| 1580 - 1640 | C=N / C=C Stretch | Pyrazinone ring |

| 1200 - 1300 | C-O Stretch | Ester linkage |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Expected Molecular Ion ([M]⁺): m/z = 184.0535 (for C₇H₈N₂O₃)

-

Potential Fragmentation Pathways:

-

Loss of the methoxy group (-•OCH₃) to yield an ion at m/z = 153.

-

Loss of the entire methyl carboxylate group (-•COOCH₃) to yield an ion at m/z = 125.

-

Standard fragmentation patterns for the pyrazinone ring.

-

Synthesis and Characterization Workflow

A robust and reproducible synthesis protocol is essential. The most logical and field-proven approach for preparing the title compound is via the direct esterification of its corresponding carboxylic acid. This method is a self-validating system: the successful synthesis is confirmed by the analytical protocols detailed in the subsequent section.

Proposed Synthesis: Fischer Esterification

This protocol is adapted from a highly successful esterification of a similar pyrazine carboxylic acid.[5] The causality behind this choice is its simplicity, high yield potential, and use of readily available reagents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum [chemicalbook.com]

- 5. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (MMPC). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents a qualitative solubility profile in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for quantitative solubility determination. By synthesizing theoretical knowledge with practical methodology, this guide serves as an essential resource for optimizing experimental design, formulation development, and purification strategies involving this compound.

Introduction and Scientific Context

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, hereafter referred to as MMPC, is a heterocyclic compound featuring a dihydropyrazinone core. This structural motif is of significant interest in medicinal chemistry and materials science. Understanding the solubility of MMPC is a critical first step in its application. Solubility dictates the choice of solvents for chemical synthesis and purification, influences the bioavailability of active pharmaceutical ingredients (APIs), and is a key parameter in designing robust analytical methods.[1][2]

This guide addresses the fundamental question of MMPC's behavior in various organic media. We will explore the molecular characteristics that govern its solubility and provide a systematic approach to its experimental determination.

Physicochemical Properties and Solubility Principles

To predict and understand the solubility of MMPC, we must first analyze its molecular structure.

Molecular Structure of MMPC:

-

Heterocyclic Core: A pyrazinone ring containing two nitrogen atoms.

-

Key Functional Groups: A methyl ester (-COOCH₃), a ketone (C=O), an amide (within the ring), and a methyl group (-CH₃).

These features create a molecule with distinct polar and non-polar regions. The ester, ketone, and amide groups are polar and can act as hydrogen bond acceptors. The amide nitrogen can also act as a hydrogen bond donor. This inherent polarity suggests that MMPC will be more soluble in polar solvents than in non-polar hydrocarbon solvents.[3]

The guiding principle of solubility is "like dissolves like."[4] This means that solutes dissolve best in solvents that have similar intermolecular forces.[3][5]

-

Polar Solvents: These solvents (e.g., DMSO, DMF, alcohols) can engage in dipole-dipole interactions and/or hydrogen bonding with MMPC's polar functional groups, leading to effective solvation and higher solubility.

-

Non-Polar Solvents: Solvents like hexane and toluene lack the ability to form strong interactions with the polar regions of MMPC. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions, resulting in poor solubility.

Qualitative Solubility Profile of MMPC

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong dipole moment and ability to accept hydrogen bonds effectively solvate the polar regions of MMPC. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its polar nature facilitates strong dipole-dipole interactions with the solute.[5] |

| Methanol (MeOH) | Polar Protic | Moderately Soluble | Can act as both a hydrogen bond donor and acceptor, interacting well with MMPC. The small alkyl chain has minimal non-polar character.[5] |

| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Similar to methanol, but the longer ethyl group increases non-polar character, slightly reducing its effectiveness in solvating the polar MMPC molecule.[8] |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | While polar, its hydrogen bonding capability is weaker than that of DMSO or DMF, leading to lower solubility for MMPC. |

| Dichloromethane (DCM) | Moderately Polar | Slightly Soluble | Can engage in dipole-dipole interactions, but is not a hydrogen-bonding solvent, limiting its ability to dissolve MMPC. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Slightly Soluble | Possesses a polar ester group but also a significant non-polar component, resulting in limited solvency for a molecule with strong polar groups like MMPC. |

| Toluene | Non-Polar | Insoluble | Dominated by van der Waals forces, which are insufficient to overcome the strong intermolecular forces within the MMPC crystal lattice.[4] |

| Hexane | Non-Polar | Insoluble | A classic non-polar solvent that cannot effectively solvate polar molecules like MMPC.[3] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, a robust and reproducible experimental method is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[9][10]

Causality and Trustworthiness of the Protocol

This protocol is designed as a self-validating system. The inclusion of an extended equilibration time (24-48 hours) ensures that the system reaches true thermodynamic equilibrium, which is the point where the concentration of the dissolved solute is constant.[9][10] The subsequent analysis of the supernatant and the remaining solid phase confirms the identity and stability of the compound throughout the experiment, guarding against misleading results from degradation or polymorphism.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid MMPC to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. An "excess" ensures that undissolved solid remains at the end of the experiment, which is the definitive indicator of saturation.[9]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical for accurate concentration measurement.[9]

-

Quantification:

-

Prepare a series of standard solutions of MMPC of known concentrations in the chosen solvent.

-

Dilute the filtered supernatant aliquot with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[1][9]

-

-

Calculation: Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

Solid Phase Analysis (Optional but Recommended): Recover the remaining solid from the vial, dry it, and analyze it using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm that no phase change (polymorphism) or degradation occurred during the experiment.[9]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for the Isothermal Shake-Flask Method.

Conclusion

The solubility of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is fundamentally governed by its molecular structure, which possesses both hydrogen-bonding and polar characteristics. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with decreasing solubility in polar protic solvents and negligible solubility in non-polar media. For precise and reliable quantitative measurements, the isothermal shake-flask method is the recommended standard.[9][10] The detailed protocol provided herein offers a robust framework for researchers to generate high-quality solubility data, which is indispensable for the effective development and application of this compound.

References

-

Solubility of Organic Compounds . Chemistry Steps. [Link]

-

OECD Test Guideline No. 105: Water Solubility . Organisation for Economic Co-operation and Development (OECD). [Link]

-

OECD 105 - Water Solubility . Situ Biosciences. [Link]

-

OECD 105 - Water Solubility Test at 20°C . Analytice. [Link]

-

Technical Guidance Document on the Water Extractability of Polymers . Government of Canada. [Link]

-

Principles of Solubility in Organic Chemistry with Nadia Korovina . YouTube. [Link]

-

3.2 Solubility – Introductory Organic Chemistry . Open Oregon Educational Resources. [Link]

-

Solubility of Organic Compounds . University of Toronto Scarborough. [Link]

-

Solubility of Organic Compounds . YouTube. [Link]

-

How to perform equilibrium solubility studies step by step practically? . ResearchGate. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health (NIH). [Link]

-

Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver . World Health Organization (WHO). [Link]

-

Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents . National Institutes of Health (NIH). [Link]

-

Mole fraction solubility of acetylpyrazine in pure solvents . ResearchGate. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. enamine.net [enamine.net]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a novel small molecule belonging to the pyrazinone class of heterocyclic compounds. While direct studies on this specific molecule are emerging, its structural similarity to known bioactive agents, particularly "Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate," strongly suggests a mechanism of action centered on the inhibition of lysine methyltransferases. This guide synthesizes the current understanding of related compounds to propose a primary mechanism for Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, outlines a comprehensive experimental framework to validate this hypothesis, and discusses the potential therapeutic implications, with a focus on oncology.

Introduction: The Emerging Role of Pyrazinones in Epigenetic Modulation

The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A growing body of evidence points towards the ability of certain pyrazinone derivatives to modulate key cellular signaling pathways, often through the inhibition of critical enzymes.[4][5] Our focus here is on Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, a compound of significant interest due to its potential to function as an epigenetic modulator.

Based on the established activity of the closely related analog, Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate, we hypothesize that Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate acts as a lysine methyltransferase (KMT) inhibitor .[6] KMTs are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of methyl groups to lysine residues on histone and non-histone proteins.[7][8] The aberrant activity of KMTs is frequently implicated in the pathogenesis of various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[9][10][11]

This guide will provide a detailed exploration of this proposed mechanism, a roadmap for its experimental validation, and a perspective on its potential in drug development.

Proposed Mechanism of Action: Inhibition of Lysine Methyltransferases

The central hypothesis is that Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate exerts its biological effects by inhibiting one or more lysine methyltransferases. This inhibition is likely achieved through competition with the enzyme's cofactor, S-adenosylmethionine (SAM), or through allosteric modulation.[7] A structurally similar compound is known to inhibit the conversion of methionine to SAM, a critical step for all SAM-dependent methyltransferases.[6]

The consequences of KMT inhibition are profound and can include:

-

Alteration of Histone Methylation Patterns: Histone methylation is a key epigenetic mark that influences chromatin structure and gene expression. By inhibiting KMTs, the compound can prevent the methylation of specific lysine residues on histones (e.g., H3K4, H3K9, H3K27, H3K36), leading to changes in gene transcription.[12] This can result in the reactivation of tumor suppressor genes or the repression of oncogenes.

-

Modulation of Non-Histone Protein Function: Many non-histone proteins are also subject to lysine methylation, which can affect their stability, localization, and interaction with other proteins.[13] By inhibiting the methylation of these proteins, the compound can disrupt critical cellular processes such as signal transduction, DNA repair, and cell cycle control.

The therapeutic potential of KMT inhibitors is particularly significant in oncology.[9][10] Dysregulation of KMTs is a hallmark of many cancers, and several KMT inhibitors have shown promising preclinical and clinical activity.[9][14] For example, inhibitors of EZH2, a histone methyltransferase, have been approved for the treatment of certain types of lymphoma and sarcoma.[9] G9a inhibitors have been shown to induce apoptosis and inhibit tumor growth in various cancer models.[9]

Caption: Hypothesized mechanism of action for Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Experimental Validation Workflow

A rigorous and multi-faceted experimental approach is essential to validate the hypothesized mechanism of action. The following workflow outlines a series of key experiments, from initial biochemical assays to cellular and functional studies.

Caption: A stepwise workflow for the experimental validation of the proposed mechanism of action.

In Vitro Lysine Methyltransferase Activity Assay

Objective: To determine if Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate directly inhibits the enzymatic activity of a panel of recombinant lysine methyltransferases.

Methodology:

A non-radioactive, continuous enzyme-coupled assay is recommended for its safety and high-throughput compatibility.[3][15]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate in DMSO.

-

Reconstitute recombinant KMTs (e.g., EZH2, G9a, SUV39H1) and their respective histone substrates (e.g., H3 peptide) in the appropriate assay buffer.

-

Prepare a solution of S-adenosylmethionine (SAM).

-

Prepare the enzyme-coupled detection reagents as per the manufacturer's instructions (e.g., SAMfluoro™ or similar).[15]

-

-

Assay Procedure (96- or 384-well plate format):

-

Add the assay buffer to each well.

-

Add serial dilutions of the test compound or a known KMT inhibitor (positive control) to the appropriate wells.

-

Add the KMT enzyme to all wells except the negative control wells.

-

Add the histone substrate to all wells.

-

Initiate the reaction by adding SAM to all wells.

-

Incubate the plate at 37°C for a predetermined time.[3]

-

Add the detection reagents to stop the reaction and generate a fluorescent or luminescent signal.

-

Read the plate on a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Table 1: Representative IC50 Values of Known KMT Inhibitors

| Inhibitor | Target KMT | IC50 (nM) | Reference |

| Tazemetostat | EZH2 | 2.5 | [9] |

| Chaetocin | SUV39H1 | 600 | [14] |

| OTS193320 | SUV39H2 | 22.2 | [14] |

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate with its putative KMT target(s) in a cellular context.[1][16][17][18][19]

Methodology:

CETSA measures the thermal stabilization of a protein upon ligand binding.[16][18]

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to KMT inhibition) to confluency.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[1]

-

Cool the samples to room temperature.

-

-

Lysis and Protein Quantification:

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Western Blot Analysis of Histone Methylation Marks

Objective: To assess the effect of the compound on global levels of specific histone lysine methylation marks in cells.[20][21][22]

Methodology:

Western blotting with modification-specific antibodies is a standard technique to detect changes in histone post-translational modifications.[20][22]

Protocol:

-

Cell Treatment and Histone Extraction:

-

Treat cultured cells with the test compound at various concentrations and for different time points.

-

Isolate histone proteins from the cell nuclei using an acid extraction protocol.

-

-

SDS-PAGE and Western Blotting:

-

Separate the histone proteins on a high-percentage polyacrylamide gel (e.g., 15-18%).[21]

-

Transfer the proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small histone proteins).[21]

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).[20]

-

Incubate the membrane with primary antibodies specific for the histone methylation mark of interest (e.g., anti-H3K27me3, anti-H3K9me2) and a loading control (e.g., anti-Histone H3).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[21]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

-

-

Data Analysis:

-

Quantify the band intensities and normalize the signal of the methylation mark to the total histone H3 signal.

-

Compare the levels of the histone methylation mark in treated versus untreated cells.

-

Therapeutic Implications and Future Directions

The validation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate as a lysine methyltransferase inhibitor would position it as a promising candidate for further drug development, particularly in the field of oncology.[9][10] The ability to modulate the epigenetic landscape offers a powerful strategy to combat cancers that are driven by aberrant gene expression programs.[9]

Future research should focus on:

-

Selectivity Profiling: Determining the selectivity of the compound against a broad panel of KMTs and other methyltransferases is crucial to understand its potential off-target effects and to identify its primary therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazinone scaffold can lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.[23]

-

In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of the compound in relevant animal models of cancer is a critical next step to translate the in vitro findings to a preclinical setting.[14]

-

Combination Therapies: Exploring the synergistic potential of the compound with other anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies.[9]

References

- Antonello, A., et al. (2021). Lysine methyltransferase inhibitors: where we are now. RSC Chemical Biology, 2(4), 1083-1118.

-

G-Biosciences. (2016). SAMfluoro™: SAM Methyltransferase Assay. protocols.io. [Link]

- Li, Y., et al. (2023). Novel insights into histone lysine methyltransferases in cancer therapy: From epigenetic regulation to selective drugs.

- Bollini, S., et al. (2011). SAR Development of Lysine-Based Irreversible Inhibitors of Transglutaminase 2 for Huntington's Disease. ACS Medicinal Chemistry Letters, 2(11), 834-839.

- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 185-202.

- Greer, E. L., & Shi, Y. (2012). Histone methylation: a dynamic mark in health, disease and inheritance.

- Jafari, R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2893-2904.

- Lall, F. L., et al. (2023). 2(1H)

- Zhang, X., & Ma, J. (2012). Synthesis of lysine methyltransferase inhibitors. Frontiers in Biology, 7(6), 485-501.

- Sutter, B. M., et al. (2013). A sensitive mass-spectrum assay to characterize engineered methionine adenosyltransferases with S-alkyl methionine analogues as substrates. Analytical Biochemistry, 439(2), 134-140.

- Doležal, M., & Zítko, J. (2015). Pyrazine derivatives: a patent review (June 2012 – present).

- Copeland, R. A., et al. (2015). Targeting Histone Lysine Methylation in Cancer. Current Opinion in Chemical Biology, 24, 53-60.

-

Rockland Immunochemicals, Inc. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]

- Wang, Y., et al. (2023). Roles of Lysine Methylation in Glucose and Lipid Metabolism: Functions, Regulatory Mechanisms, and Therapeutic Implications. International Journal of Molecular Sciences, 24(14), 11529.

- Al-Absi, A. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(19), e4521.

- Kumar, A., et al. (2023). QSAR Evaluations to Unravel the Structural Features in Lysine-Specific Histone Demethylase 1A Inhibitors for Novel Anticancer Lead Development Supported by Molecular Docking, MD Simulation and MMGBSA. Molecules, 28(14), 5431.

- International Journal of Novel Research and Development. (2024).

- Selvi, R. T., & Pasupathy, K. (2013). Epigenetic Changes in the Brain: Measuring Global Histone Modifications. Methods in Molecular Biology, 1017, 135-143.

- Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- The measurement of S-adenosyl methionine in situ - Elektronische Hochschulschriften der LMU München. (2022).

- Corriveau, M., & Richard, S. (2019). Histone lysine methyltransferases in biology and disease. Essays in Biochemistry, 63(5), 565-578.

- Soukup, A. A., & Keller, N. P. (2013). Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol, 3(7), e424.

- Antonello, A., et al. (2021). Lysine methyltransferase inhibitors: where we are now. RSC Chemical Biology, 2(4), 1083-1118.

- A Computational Study of the Promiscuity of the SAM-Dependent Methyltransferase AtHTMT1. (2022). ACS Omega, 7(15), 12795-12806.

- The Roles of Histone Lysine Methyltransferases in Heart Development and Disease. (2023). Genes, 14(7), 1461.

- Al-Jubair, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(4), 285-306.

- EZHIP in Pediatric Brain Tumors: From Epigenetic Mimicry to Therapeutic Vulnerabilities. (2024). Cancers, 16(2), 374.

- Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). Publons.

- Jafari, R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2893-2904.

- Review on the Synthesis of Pyrazine and Its Deriv

- Lysine methylation: beyond histones. (2009). Essays in Biochemistry, 46, 113-125.

Sources

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Roles of Histone Lysine Methyltransferases in Heart Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lysine methyltransferase inhibitors: where we are now - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 9. Novel insights into histone lysine methyltransferases in cancer therapy: From epigenetic regulation to selective drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting histone lysine methylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histone lysine methyltransferases in biology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are Histone lysine methyltransferase inhibitors and how do they work? [synapse.patsnap.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bio-protocol.org [bio-protocol.org]

- 18. scispace.com [scispace.com]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Histone western blot protocol | Abcam [abcam.com]

- 21. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 22. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SAR Development of Lysine-Based Irreversible Inhibitors of Transglutaminase 2 for Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

potential biological targets of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

An In-Depth Technical Guide to the Potential Biological Targets of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Authored by a Senior Application Scientist

Abstract

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a heterocyclic compound belonging to the pyrazinone class. While direct biological studies on this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are present in a wide array of biologically active agents. This technical guide synthesizes information from existing research on analogous compounds to propose and explore potential biological targets. We will delve into the rationale behind considering these targets, the signaling pathways they modulate, and provide detailed, field-proven experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction: The Pyrazinone Scaffold and Target Identification

The pyrazinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to multiple, diverse biological targets.[1][2] Derivatives of this and related heterocyclic systems have shown a remarkable breadth of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The specific substitutions on the pyrazinone ring of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate—a methyl group, a carboxylate ester, and a dihydropyrazine core—suggest several avenues for biological interaction.

The process of identifying a drug's biological target is a critical step in drug discovery. It involves a multidisciplinary approach, starting from computational predictions and progressing through a cascade of in vitro and in vivo experimental validations. This guide will outline a logical, evidence-based workflow for systematically investigating the potential targets of this compound.

Potential Target Class I: Dihydrofolate Reductase (DHFR)

Rationale for DHFR as a Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate.[5] Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines (like thymine), and several amino acids.[6] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cells such as cancer cells and bacteria.[7]

The structural similarity of the dihydropyrazine core to the diaminopyrimidine motif found in many known DHFR inhibitors makes this enzyme a prime candidate target.[6] Numerous studies have reported pyrimidine and pyrazole derivatives as potent DHFR inhibitors.[5][8][9][10]

Signaling Pathway and Mechanism of Action

Inhibition of DHFR leads to a depletion of the cellular pool of tetrahydrofolate. This directly impacts thymidylate synthase, an enzyme that requires a tetrahydrofolate derivative to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The resulting "thymineless death" is a well-established mechanism for anticancer and antimicrobial drugs like methotrexate.[5][7]

Caption: Proposed inhibition of the DHFR pathway.

Experimental Protocol: In Vitro DHFR Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

-

Test compound (Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate)

-

Positive control: Methotrexate[11]

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in DMSO. Create a dilution series in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 10 µL of the test compound dilution (or DMSO for control), and 10 µL of recombinant DHFR enzyme.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding a 30 µL mixture of DHF (final concentration 10 µM) and NADPH (final concentration 100 µM).

-

Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of NADPH consumption (decrease in A340) for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation:

| Compound | DHFR IC50 (µM) |

| Test Compound | TBD |

| Methotrexate (Positive Control) | ~0.01 |

Potential Target Class II: Protein Kinases

Rationale for Kinases as Targets

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by phosphorylating specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1] The pyrazinone scaffold is a common feature in many ATP-competitive kinase inhibitors.[2]

Signaling Pathway and Mechanism of Action

Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to the substrate protein. This blocks the downstream signaling cascade. For example, inhibition of a receptor tyrosine kinase (RTK) like EGFR would prevent the activation of downstream pathways like the RAS-MAPK pathway, which is crucial for cell proliferation.

Caption: General mechanism of kinase inhibition.

Experimental Protocol: Kinase Panel Screening

A broad screening against a panel of kinases is the most efficient initial approach to identify potential targets.

Procedure:

-

Primary Screen: Submit the test compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Typically, a single high concentration (e.g., 10 µM) is tested against a large panel of kinases (e.g., >400). The output is the percentage of inhibition for each kinase.

-

Hit Identification: Identify "hits" from the primary screen, usually defined as kinases inhibited by >50% at the tested concentration.

-

Dose-Response Confirmation: For each hit, perform a dose-response assay to determine the IC50 value. This is often done using luminescence-based assays (e.g., ADP-Glo™) that quantify the amount of ADP produced in the kinase reaction.

Data Presentation:

| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |

| Kinase A | 85% | 0.5 |

| Kinase B | 12% | >10 |

| Kinase C | 65% | 2.1 |

Potential Target Class III: Ion Channels

Rationale for Ion Channels as Targets

Ion channels are transmembrane proteins that control the flow of ions across cell membranes, essential for processes like nerve impulse transmission and muscle contraction.[12] Several patents and publications have described pyrazine derivatives as modulators of potassium channels.[13][14][15][16]

Experimental Protocol: Patch-Clamp Electrophysiology

Patch-clamp is the gold standard for studying ion channel activity. It allows for the direct measurement of ion currents through a single channel or across the entire cell membrane.

Procedure:

-

Culture a cell line that endogenously expresses the ion channel of interest (or a cell line engineered to express it, e.g., HEK293 cells).

-

Using a micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

-

Establish a whole-cell recording configuration.

-

Apply voltage protocols to elicit ion currents specific to the channel being studied.

-

Perfuse the cell with a solution containing the test compound at various concentrations.

-

Measure the change in current amplitude or kinetics in the presence of the compound to determine its effect (inhibition, activation, or modulation).

Potential Target Class IV: G-Protein Coupled Receptors (GPCRs)

Rationale for GPCRs as Targets

GPCRs are the largest family of membrane receptors and are the targets of approximately one-third of all approved drugs.[17][18] They are involved in a vast array of physiological processes, making them a rich target class.[19][20] The pyrazine scaffold has been incorporated into known GPCR ligands.[3]

Experimental Protocol: Calcium Mobilization Assay

Many GPCRs, particularly those that couple to Gq proteins, signal through the release of intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Materials:

-

Cell line expressing the GPCR of interest (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate.

-

Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

-

For antagonist testing, pre-incubate the cells with the test compound before injecting a known agonist.

-

Analyze the data by calculating the peak fluorescence response and plot it against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Concluding Remarks and Future Directions

The structural features of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate suggest a high probability of interaction with one or more of the biological target classes discussed herein. The proposed workflow, starting with broad screening and progressing to more specific, functional assays, provides a robust framework for elucidating its mechanism of action.

Caption: A logical workflow for target identification.

Future work should focus on synthesizing analogs of the parent compound to establish structure-activity relationships (SAR) for the identified targets. This will be crucial for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for potential therapeutic applications.

References

-

Al-Suwaidan, I. A., et al. (2018). Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies. Scientific Reports, 8(1), 1-16. Available from: [Link][5]

-

Verma, A., et al. (2020). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 25(21), 5193. Available from: [Link][3]

-

Abdel-Ghani, T. M., et al. (2022). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. Bioorganic Chemistry, 129, 106207. Available from: [Link][8]

-

Wikipedia contributors. (2023, December 28). Dihydrofolate reductase inhibitor. In Wikipedia, The Free Encyclopedia. Available from: [Link][7]

-

Askham, J., et al. (2005). Polycyclic pyrazines as potassium ion channel modulators. Google Patents, WO2005121126A1. Available from: [13]

-

Sharma, P., et al. (2021). Biological Activities of Pyrazoline Derivatives-A Recent Development. ResearchGate. Available from: [Link][21]

-

Christophersen, P., et al. (2009). Pyrazine derivatives and their use as potassium channel modulators. Google Patents, WO2009037247A1. Available from: [14]

-

Siodlak, D. (2023). Synthetic 2(1H)-pyrazinones with pharmacological activity. ResearchGate. Available from: [Link][2]

-

Askham, J., et al. (2007). Polycyclic pyrazines as potassium ion channel modulators. Google Patents, EP1742935B1. Available from: [15]

-

Sehrawat, N., et al. (2021). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Available from: [Link][6]

-

Adooq Bioscience. DHFR inhibitors. Adooq Bioscience. Available from: [Link][11]

-

WIPO (2009). PYRAZINE DERIVATIVES AND THEIR USE AS POTASSIUM CHANNEL MODULATORS. WIPO Patentscope, WO/2009/037247. Available from: [Link][16]

-

Sayyed, M. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences, 6(S2), 1033-1049. Available from: [Link][9]

-

Wang, Y., et al. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][4][5][7]tetrazine-8-carboxylates and -carboxamides. Molecules, 17(12), 13994-14006. Available from: [Link][22]

-

Al-Zoubi, M. S. (2017). Discovery of GPCR ligands for probing signal transduction pathways. Current Medicinal Chemistry, 24(27), 3004-3023. Available from: [Link][17]

-

Del Bello, F., & Quaglia, W. (Eds.). (2021). Special Issue: G-Protein-Coupled Receptors as Therapeutic Targets for CNS Disorders. Pharmaceuticals, 14. Available from: [Link][19]

-

Mácová, A., et al. (2011). A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. ResearchGate. Available from: [Link][23]

-

Ucherek, M. M., et al. (2008). Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789-791. Available from: [Link][24]

-

Szychowska, A., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(14), 5406. Available from: [Link][25]

-

Tsai, W. (n.d.). G Protein Coupled Receptors. Khan Academy. Available from: [Link][18]

-

Sayyed, M. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ResearchGate. Available from: [Link][10]

-

Inoue, A., et al. (2019). Illuminating G-Protein-Coupling Selectivity of GPCRs. Cell, 177(7), 1933-1947.e25. Available from: [Link][20]

-

Saponaro, F., & Sesta, A. (Eds.). (2022). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. Pharmaceuticals, 15. Available from: [Link][12]

-

Schihada, H., et al. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 27(10), 3233. Available from: [Link][26]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencescholar.us [sciencescholar.us]

- 10. researchgate.net [researchgate.net]

- 11. adooq.com [adooq.com]

- 12. Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2005121126A1 - Polycyclic pyrazines as potassium ion channel modulators - Google Patents [patents.google.com]

- 14. WO2009037247A1 - Pyrazine derivatives and their use as potassium channel modulators - Google Patents [patents.google.com]

- 15. EP1742935B1 - Polycyclic pyrazines as potassium ion channel modulators - Google Patents [patents.google.com]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Khan Academy [khanacademy.org]

- 19. mdpi.com [mdpi.com]

- 20. Illuminating G-Protein-Coupling Selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

A Technical Guide to the Evaluation of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate as a Putative Lysine Methyltransferase Inhibitor

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: The field of epigenetics has identified lysine methyltransferases (KMTs) as critical regulators of gene expression and cellular function, with their dysregulation being implicated in numerous human diseases, particularly cancer.[1][2] This has spurred significant interest in the discovery of small molecule inhibitors targeting these enzymes. This technical guide outlines a comprehensive strategy for the evaluation of a novel compound, methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, as a potential KMT inhibitor. While this specific molecule is noted in chemical libraries as a putative KMT inhibitor, a detailed characterization is not yet available in peer-reviewed literature.[3] Therefore, this document serves as a roadmap for its synthesis, biochemical and cellular characterization, and initial structure-activity relationship (SAR) studies, providing the necessary framework to validate its potential as a chemical probe or therapeutic lead.

Introduction: The Rationale for Targeting Lysine Methyltransferases

Protein lysine methyltransferases are a large family of enzymes that catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on histone and non-histone proteins.[2][4][5] This post-translational modification is a key component of the "histone code," influencing chromatin structure and gene transcription.[2] KMTs are classified based on their catalytic domain, with the majority containing a SET domain.[5]

The aberrant activity of KMTs, such as G9a (EHMT2), GLP (EHMT1), and EZH2, is linked to the progression of various cancers, making them compelling targets for therapeutic intervention.[1][5][6] Small molecule inhibitors can be broadly categorized as either SAM-competitive, binding to the cofactor pocket, or substrate-competitive, occupying the lysine-binding channel.[1] The latter often provides a better opportunity for achieving selectivity against other methyltransferases.[1]

The pyrazinone scaffold, a nitrogen-containing heterocycle present in our lead compound, is a versatile starting point for inhibitor design due to its synthetic tractability and potential for diverse chemical modifications. This guide will use methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate as a case study to illustrate the rigorous, multi-step process required to validate and characterize a novel KMT inhibitor.

Synthesis of the Lead Compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of methyl 2-amino-3-oxobutanoate in a suitable solvent such as ethanol, add an equimolar amount of aqueous glyoxal.

-

Condensation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.

-

Cyclization: Adjust the pH of the solution to basic (pH 8-9) using a mild base like sodium bicarbonate to promote intramolecular cyclization.

-

Heating: Gently heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction to room temperature, neutralize with a dilute acid, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate.

Biochemical Characterization

The primary goal of biochemical characterization is to confirm direct inhibition of the target KMT, determine its potency (IC50), and elucidate its mechanism of action.

Enzyme Inhibition Assay

A robust and sensitive assay is required to measure the enzymatic activity of the target KMT. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a suitable non-radioactive method.[1]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

-

Enzyme: Dilute recombinant human G9a to the desired concentration in assay buffer.

-

Substrate: Use a biotinylated histone H3 peptide (e.g., Biotin-H3K9).

-

Cofactor: Prepare a solution of S-adenosyl-L-methionine (SAM).

-

Inhibitor: Prepare a serial dilution of methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate in DMSO, then dilute in assay buffer.

-

-

Reaction:

-

In a 384-well plate, add the inhibitor solution.

-

Add the G9a enzyme and the biotin-H3K9 peptide. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding SAM. Incubate for 1 hour at room temperature.

-

-

Detection:

-

Stop the reaction by adding AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated product (e.g., anti-H3K9me2).

-

Add AlphaLISA Streptavidin Donor beads.

-

Incubate in the dark for 1 hour at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mechanism of Action Studies

To determine if the inhibitor is competitive with the substrate (histone peptide) or the cofactor (SAM), kinetic studies are performed. The IC50 of the inhibitor is determined at varying concentrations of either the peptide substrate or SAM, while keeping the other constant.

-

Substrate Competition: If the IC50 value increases with increasing concentrations of the histone peptide, the inhibitor is likely competitive with the substrate.

-

SAM Competition: If the IC50 value increases with increasing SAM concentrations, the inhibitor is likely SAM-competitive.

Selectivity Profiling

To be a useful chemical probe, an inhibitor should be selective for its target. The lead compound should be tested against a panel of other methyltransferases (both lysine and arginine methyltransferases) to assess its selectivity profile. A desirable outcome is high potency against the target KMT with significantly lower or no activity against other methyltransferases.

| Parameter | Description |

| Target KMT IC50 | Potency against the primary enzyme of interest. |

| Selectivity Panel | A diverse set of other methyltransferases (e.g., EZH2, SETD7, PRMT1). |

| Off-target IC50s | Potency against other enzymes in the selectivity panel. |

| Selectivity Ratio | Off-target IC50 / Target KMT IC50. A higher ratio indicates greater selectivity. |

Cellular Activity Assessment

Demonstrating that the inhibitor can engage its target in a cellular context and elicit a biological response is a critical step.

Cellular Target Engagement

An In-Cell Western (ICW) assay can be used to measure the levels of histone methylation in cells treated with the inhibitor.[8]

-

Cell Culture and Treatment: Seed a relevant cell line (e.g., a cancer cell line known to be dependent on the target KMT) in a 96-well plate. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the inhibitor for 24-48 hours.

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.

-

Immunostaining: Block with a suitable blocking buffer. Incubate with a primary antibody against the specific histone mark (e.g., anti-H3K9me2). Incubate with a secondary antibody conjugated to a near-infrared fluorophore.

-

Normalization: Stain the cells with a DNA stain (e.g., DRAQ5) for normalization of cell number.

-

Imaging and Analysis: Scan the plate using a two-channel infrared imager. Quantify the fluorescence intensity of the histone mark and normalize it to the DNA stain intensity. Determine the EC50 value for the reduction of the histone mark.

Antiproliferative Effects

The effect of the inhibitor on cell growth and viability can be assessed using standard assays such as the MTT or CellTiter-Glo assay. This will determine if inhibiting the target KMT leads to a cytotoxic or cytostatic effect in cancer cells.

Caption: Workflow for KMT inhibitor characterization.

Structure-Activity Relationship (SAR) Studies

Initial SAR studies will involve synthesizing analogs of methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate to understand which parts of the molecule are crucial for its activity and to potentially improve its potency and selectivity.

| Position for Modification | Rationale | Example Modification |

| Methyl group at position 6 | Explore steric and electronic effects in the substrate-binding pocket. | Ethyl, isopropyl, cyclopropyl |

| Ester at position 2 | Modulate solubility and potential interactions with the enzyme. | Amide, carboxylic acid, larger esters |

| Nitrogen at position 4 | Investigate the importance of the hydrogen bond donor/acceptor properties. | Alkylation (e.g., with a methyl group) |

These analogs would be synthesized and subjected to the same biochemical and cellular assays to build a SAR profile that can guide further optimization efforts.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate as a novel lysine methyltransferase inhibitor. By following the outlined protocols for synthesis, biochemical characterization, cellular activity assessment, and initial SAR studies, researchers can rigorously validate this compound and determine its potential as a valuable tool for epigenetic research or as a starting point for a drug discovery program. Successful validation would pave the way for more advanced studies, including co-crystallography with the target enzyme to visualize the binding mode, and pharmacokinetic studies to assess its suitability for in vivo experiments.

References